CGS 20625

Description

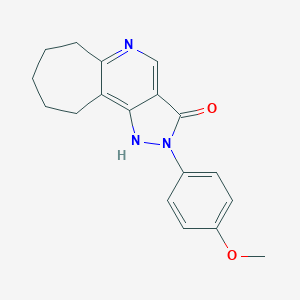

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912046 | |

| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111205-55-1 | |

| Record name | Cgs 20625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-20625 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CGS 20625: A Technical Guide to a Potent Aromatase Inhibitor

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The designation CGS 20625 has been associated with both a non-steroidal aromatase inhibitor and a pyrazolopyridine anxiolytic. This guide will focus exclusively on the aromatase inhibitor , a compound of significant interest in the field of oncology and endocrinology.

This compound is a potent, non-steroidal inhibitor of aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis. Its mechanism of action is central to its therapeutic application in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer. This technical guide provides a detailed overview of the core mechanism of action of this compound and its closely related analogues, Fadrozole (CGS 16949A) and Letrozole (CGS 20267), supported by quantitative data, experimental protocols, and visual diagrams.

Primary Mechanism of Action: Competitive Inhibition of Aromatase

The primary mechanism of action of this compound and other non-steroidal aromatase inhibitors is the competitive and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is a key enzyme in steroidogenesis, catalyzing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).

By binding to the active site of the aromatase enzyme, this compound and its analogues prevent the binding of the natural androgen substrates. This inhibition is highly specific and leads to a significant reduction in circulating estrogen levels. The non-steroidal nature of these inhibitors means they do not possess the steroidal backbone of the enzyme's natural substrates.

Quantitative Data on Aromatase Inhibition

The potency and selectivity of non-steroidal aromatase inhibitors have been extensively characterized through in vitro and in vivo studies. The following tables summarize key quantitative data for Fadrozole (CGS 16949A) and Letrozole (CGS 20267), which are structurally and mechanistically similar to this compound.

Table 1: In Vitro Inhibitory Potency of Non-Steroidal Aromatase Inhibitors

| Compound | Assay System | IC50 (nM) | Reference |

| Letrozole (CGS 20267) | Human Placental Microsomes | 11.5 | [1] |

| Letrozole (CGS 20267) | LH-stimulated hamster ovarian tissue (Estradiol production) | 20 | [1] |

| Fadrozole (CGS 16949A) | LH-stimulated hamster ovarian tissue (Estradiol production) | 30 | [2] |

Table 2: In Vivo Efficacy of Non-Steroidal Aromatase Inhibitors

| Compound | Animal Model | Endpoint | ED50 | Reference |

| Letrozole (CGS 20267) | Rat | Aromatase Inhibition | 1-3 µg/kg p.o. | [1] |

| Letrozole (CGS 20267) | DMBA-induced mammary tumors in rats | Tumor Regression | 0.1 mg/kg p.o. daily for 42 days | [1] |

Table 3: Pharmacokinetic Properties of Non-Steroidal Aromatase Inhibitors

| Compound | Parameter | Value | Reference |

| Letrozole | Plasma Half-life | 2-4 days | |

| Letrozole | Time to Steady-State Plasma Levels | 60 days | |

| Anastrozole | Plasma Half-life | 41-48 hours | |

| Anastrozole | Time to Steady-State Plasma Levels | 7 days |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.

Detailed Experimental Protocols

The characterization of this compound and its analogues relies on a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Aromatase Activity Assay (Human Placental Microsomes)

Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

-

Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding chloroform and vortexing to extract the steroids.

-

Separate the aqueous phase (containing ³H₂O, a product of the aromatase reaction) from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining unreacted substrate.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Aromatase Activity and Proliferation Assay (MCF-7aro Cells)

Objective: To assess the ability of a test compound to inhibit aromatase activity and estrogen-dependent cell proliferation in a cellular context.

Materials:

-

MCF-7 breast cancer cells stably transfected with the human aromatase gene (MCF-7aro)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenol red-free medium supplemented with charcoal-stripped FBS (to remove endogenous steroids)

-

Testosterone (aromatase substrate)

-

Test compound (e.g., this compound)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed MCF-7aro cells in 96-well plates in regular growth medium and allow them to adhere overnight.

-

Wash the cells with phosphate-buffered saline (PBS) and switch to phenol red-free medium with charcoal-stripped FBS.

-

Add varying concentrations of the test compound to the wells.

-

Add a fixed concentration of testosterone (e.g., 10 nM) to stimulate estrogen production and subsequent cell proliferation.

-

Incubate the cells for a period of 4-6 days, with a medium change containing fresh compound and testosterone every 2-3 days.

-

At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the testosterone-stimulated control.

-

Determine the IC50 for anti-proliferative activity by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo model of estrogen-dependent breast cancer.

Materials:

-

Immunocompromised female mice (e.g., ovariectomized nude mice)

-

MCF-7aro cells

-

Matrigel

-

Androstenedione pellets (for sustained release)

-

Test compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inoculate ovariectomized nude mice subcutaneously with a suspension of MCF-7aro cells and Matrigel.

-

Implant the mice with androstenedione pellets to provide a systemic source of androgen substrate for intratumoral aromatase.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the test compound (e.g., by oral gavage) daily to the treatment group, while the control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral estrogen levels, biomarker analysis).

-

Compare the tumor growth curves between the control and treatment groups to determine the in vivo efficacy of the test compound.

Conclusion

This compound and its related non-steroidal aromatase inhibitors represent a cornerstone in the treatment of estrogen-dependent breast cancer. Their mechanism of action, centered on the potent and selective competitive inhibition of the aromatase enzyme, effectively depletes the primary driver of tumor growth in hormone receptor-positive disease. The comprehensive in vitro and in vivo characterization of these compounds, as detailed in this guide, provides a robust framework for the continued development and optimization of novel aromatase inhibitors for clinical applications.

References

- 1. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 20625: A Technical Guide to a Benzodiazepine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 20625 is a nonbenzodiazepine compound belonging to the pyrazolopyridine class that acts as a high-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a distinct pharmacological profile characterized by anxiolytic and anticonvulsant properties with a reduced sedative and muscle relaxant potential compared to full agonists like diazepam. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, intrinsic efficacy, and in vivo activity. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The development of benzodiazepine (BZD) receptor ligands with partial agonist activity represents a significant strategy in neuropharmacology to dissociate the therapeutic anxiolytic and anticonvulsant effects of classical benzodiazepines from their undesirable side effects, such as sedation, amnesia, and dependence. This compound (2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one) emerged as a promising candidate from this research, demonstrating a potent and selective interaction with the central benzodiazepine receptor[1]. Its partial agonism suggests a lower maximal efficacy compared to full agonists, which is hypothesized to contribute to its improved side-effect profile. This document serves as a technical resource, compiling and detailing the critical preclinical data and methodologies used to characterize this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Ligand | Preparation | Radioligand | IC50 (nM) | Reference |

| This compound | Rat cerebral cortex membranes | [³H]-Flunitrazepam | 1.3 | Williams et al., 1989[1] |

Table 2: In Vitro Intrinsic Efficacy of this compound at Recombinant GABA-A Receptors

| Receptor Subtype | Agonist | Maximal Enhancement of GABA-induced Current (%) | EC50 (µM) | Reference |

| α1β2γ1 | This compound | 526 ± 14 | 23.7 ± 6.8 | Khom et al., 2006[2] |

| α1β2γ2S | This compound | 775 ± 17 | 11.2 ± 0.7 | Khom et al., 2006[2] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 or MED | Reference |

| Pentylenetetrazol-induced seizures | Rat | Prevention of seizures | Oral (p.o.) | 0.7 mg/kg | Williams et al., 1989[1] |

| Cook-Davidson Conflict Paradigm | Rat | Increase in punished responding | Oral (p.o.) | 0.3 mg/kg (MED) | Williams et al., 1989[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is based on the methods described by Williams et al. (1989) for determining the affinity of this compound for the central benzodiazepine receptor[1].

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again. This washing step is repeated three times.

-

The final pellet is resuspended in the assay buffer to a protein concentration of approximately 0.5 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

-

Aliquots of the membrane preparation (approximately 0.5 mg of protein) are incubated with 0.5 nM [³H]-Flunitrazepam.

-

Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled benzodiazepine, such as 1 µM diazepam.

-

The incubation is carried out for 60 minutes at 4°C.

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 5 mL of ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

Electrophysiological Recording in Xenopus Oocytes

This protocol is based on the methodology used by Khom et al. (2006) to assess the efficacy of this compound at different GABA-A receptor subtypes[2].

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ1, or γ2S) are injected into the oocytes.

-

The injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at -70 mV.

-

GABA-induced chloride currents are elicited by applying a sub-maximal concentration of GABA (e.g., EC5-10).

-

This compound is co-applied with GABA at various concentrations to determine its modulatory effect.

-

The enhancement of the GABA-induced current is measured, and concentration-response curves are generated to determine the EC50 and maximal efficacy.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is based on the in vivo anticonvulsant testing described by Williams et al. (1989)[1].

-

Animals:

-

Male rats (e.g., Sprague-Dawley or Wistar strain), weighing between 150-200g.

-

-

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses.

-

A control group receives the vehicle only.

-

At a predetermined time after drug administration (e.g., 60 minutes), a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) or intraperitoneally (i.p.). The dose of PTZ should be sufficient to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg, s.c.).

-

Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures.

-

The percentage of animals protected from seizures at each dose of this compound is recorded.

-

The ED50 (the dose that protects 50% of the animals from seizures) is calculated using probit analysis.

-

Cook-Davidson Conflict Paradigm

This is a model of anxiety where an animal's trained response to obtain a reward is suppressed by punishment. Anxiolytic drugs, like this compound, are expected to increase the rate of punished responding. The following is a general protocol based on the principles of this test.

-

Apparatus:

-

An operant conditioning chamber equipped with a response lever, a food/liquid dispenser, a grid floor for delivering mild electric shocks, and a cue light.

-

-

Procedure:

-

Training: Rats are first trained to press a lever for a food or liquid reward on a variable-interval schedule.

-

Conflict Introduction: Once the lever-pressing behavior is stable, a conflict component is introduced. During specific periods, signaled by a cue light, each lever press results in both a reward and a mild, brief electric shock to the feet. This leads to a suppression of responding during the cued periods.

-

Drug Testing:

-

Animals are administered this compound orally at various doses.

-

A control group receives the vehicle.

-

After a set pre-treatment time, the animals are placed in the operant chamber, and the number of lever presses during both the non-punished and punished periods is recorded.

-

-

Data Analysis: The anxiolytic effect is measured as an increase in the number of lever presses during the punished periods in the drug-treated group compared to the control group. The minimal effective dose (MED) is the lowest dose that produces a statistically significant increase in punished responding without affecting the non-punished responding rate (to rule out general motor stimulation).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the action and evaluation of this compound.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logical relationship of partial agonism of this compound.

Discussion and Conclusion

This compound is a well-characterized benzodiazepine receptor partial agonist with a pharmacological profile that suggests a separation of anxiolytic and anticonvulsant effects from sedation and muscle relaxation. Its high affinity for the benzodiazepine receptor, coupled with its submaximal intrinsic efficacy, supports its classification as a partial agonist. The in vivo data in rodent models of anxiety and epilepsy further corroborate its therapeutic potential.

The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these seminal studies. The visualization of the GABA-A receptor signaling pathway, the binding assay workflow, and the concept of partial agonism aim to provide a clear and concise understanding of the core principles underlying the pharmacology of this compound.

For drug development professionals, this compound serves as an important tool compound and a lead structure for the design of novel anxiolytics and anticonvulsants with improved therapeutic indices. Further research could focus on elucidating its binding and efficacy at a wider range of GABA-A receptor subtypes to better understand its specific neuropharmacological effects.

References

An In-depth Technical Guide to CGS 20625: A Benzodiazepine Receptor Partial Agonist

Initial Note: Contrary to the inquiry's premise, extensive research literature identifies CGS 20625 not as an aromatase inhibitor, but as a potent and selective partial agonist for the central benzodiazepine binding site of the GABA-A receptor. This guide provides a comprehensive overview of its established chemical structure, properties, and mechanism of action in the context of its anxiolytic and anticonvulsant activities.

Chemical Structure and Properties

This compound, with the IUPAC name 5,6,7,8,9,10-hexahydro-2-(4-methoxyphenyl)-cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one, is a novel pyrazolopyridine.[1][2][3] It is structurally distinct from benzodiazepines but elicits similar anxiolytic effects.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 5,6,7,8,9,10-hexahydro-2-(4-methoxyphenyl)-cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one[1] |

| CAS Number | 111205-55-1[1][2][4] |

| Molecular Formula | C18H19N3O2[1][2][4] |

| Molecular Weight | 309.37 g/mol [2] |

| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2[1] |

| InChI | InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3[1] |

| Appearance | Yellow solid[4] |

| Solubility | <30.94 mg/ml in DMSO; <7.73 mg/ml in ethanol[4] |

Pharmacological Properties

This compound is a selective partial agonist at the benzodiazepine site of the GABA-A receptor.[3][5] It exhibits potent anxiolytic and anticonvulsant effects without the significant sedative and muscle relaxant side effects commonly associated with full benzodiazepine agonists.[1][2] The compound is orally active, though it has a relatively low bioavailability of 41% in humans.[1]

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System |

| IC50 ([3H]-flunitrazepam binding) | 1.3 nM[5][6] | Rat brain membranes |

| ED50 (Pentylenetetrazol-induced seizures) | 0.7 mg/kg p.o.[5][6] | Mice |

| Minimal Effective Dose (Conflict Responding) | 0.3 mg/kg p.o.[6] | Rat |

| Bioavailability | 41%[1] | Human |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride ion channel. As a partial agonist, it enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This mechanism is particularly effective in the central amygdala, where there is a high expression of γ1 subunit-containing GABA-A receptors, for which this compound shows a more pronounced potency compared to traditional benzodiazepines.[1][2]

Experimental Protocols

[3H]-Flunitrazepam Binding Assay

This assay is a standard method to determine the affinity of a compound for the benzodiazepine binding site of the GABA-A receptor.

Objective: To quantify the in vitro potency of this compound in displacing the radiolabeled benzodiazepine, [3H]-flunitrazepam, from its binding site on rat brain membranes.

Materials:

-

[3H]-flunitrazepam (radioligand)

-

This compound (test compound)

-

Unlabeled diazepam or flunitrazepam (for non-specific binding determination)

-

Rat brain homogenate (source of GABA-A receptors)

-

Tris-HCl buffer (pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Methodology:

-

Membrane Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA. The final pellet is resuspended in fresh buffer to a specific protein concentration.

-

Binding Reaction: A mixture is prepared containing the rat brain membranes, [3H]-flunitrazepam at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled diazepam is used instead of this compound.

-

Incubation: The reaction mixtures are incubated, typically at 0-4°C, for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. An IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam, is determined from this curve.

References

- 1. CGS-20625 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS 111205-55-1 | CGS20625 | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel pyrazolopyridine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CGS 20625: A Selective GABAA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CGS 20625, a nonbenzodiazepine anxiolytic agent that acts as a selective partial agonist and positive allosteric modulator at the γ-aminobutyric acid type A (GABAA) receptor. This document details its core pharmacological properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is a pyrazolopyridine derivative with a distinct pharmacological profile, characterized by anxiolytic and anticonvulsant effects without significant sedation or muscle relaxation.[1][2][3]

| Identifier | Value |

| CAS Number | 111205-55-1[1][2][4][5] |

| Molecular Formula | C18H19N3O2[1][2] |

| Molecular Weight | 309.37 g/mol [1] |

| IUPAC Name | 5,6,7,8,9,10-Hexahydro-2-(4-methoxyphenyl)cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one[4] |

Mechanism of Action

This compound exerts its effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound is a positive allosteric modulator (PAM) of the GABAA receptor.[1][2][3] It binds to the benzodiazepine site on the receptor complex, a site distinct from the GABA binding site.[1][4] This binding event enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.[1] This mechanism is what underlies its anxiolytic and anticonvulsant properties. Notably, it is described as a partial agonist, which may contribute to its favorable side effect profile, particularly the lack of sedation at therapeutic doses.[1][4]

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Assay Details | Reference |

| IC50 | 1.3 nM | Inhibition of [3H]-flunitrazepam binding to central benzodiazepine receptors. | [1][4] |

| EC50 | 11.2 µM | Enhancement of GABA-induced chloride currents in Xenopus laevis oocytes expressing α1β2γ2S GABAA receptors. | |

| GABA Ratio | 0.9 | A measure of GABA shift in radioligand binding, indicative of partial agonist activity. | [1] |

Table 2: In Vivo Efficacy

| Parameter | Value | Animal Model | Effect | Reference |

| ED50 | 0.7 mg/kg p.o. | Pentylenetetrazol-induced seizures in rodents. | Anticonvulsant | [1] |

| ED50 | 1.7 mg/kg p.o. | Pentylenetetrazol discriminative cue in rodents. | Anxiolytic-like | [1] |

| Minimal Effective Dose | 0.3 mg/kg p.o. | Cook-Davidson conflict paradigm in rodents. | Anxiolytic-like | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

[3H]-Flunitrazepam Binding Assay

This competitive radioligand binding assay is used to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

Methodology:

-

Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a cold Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard protein assay.

-

Binding Reaction: A specific amount of the membrane preparation (e.g., 2 mg of protein) is incubated with a fixed concentration of [3H]-Flunitrazepam (e.g., 1 nM) in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Determination of Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a known benzodiazepine, such as diazepam (e.g., 10 µM), to determine the level of non-specific binding.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of inhibition of [3H]-Flunitrazepam binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recordings in Xenopus laevis Oocytes

This technique is employed to functionally assess the modulatory effect of this compound on GABAA receptor-mediated ion currents.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2S). The injected oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Two-Electrode Voltage Clamp: An oocyte expressing the GABAA receptors is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -70 mV).

-

Drug Application: A baseline GABA-induced current is established by perfusing the oocyte with a low concentration of GABA. Subsequently, this compound at various concentrations is co-applied with GABA.

-

Data Acquisition: The changes in the chloride current in response to GABA and the co-application of this compound are recorded.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is quantified. The EC50 value is determined by plotting the percentage of enhancement of the GABA response against the log concentration of this compound.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This in vivo model is used to evaluate the anticonvulsant activity of this compound.

Methodology:

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the laboratory environment.

-

Drug Administration: Animals are divided into groups and administered either vehicle or different doses of this compound, typically via oral gavage (p.o.).

-

PTZ Challenge: After a predetermined pretreatment time, animals are challenged with a convulsant dose of pentylenetetrazol (PTZ), administered subcutaneously or intraperitoneally.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic-tonic convulsions).

-

Data Analysis: The dose of this compound that protects 50% of the animals from PTZ-induced seizures (the ED50) is calculated using probit analysis.

Cook-Davidson Conflict Paradigm

This behavioral model is designed to assess the anxiolytic potential of drugs by measuring their ability to increase behavior that has been suppressed by punishment.

Methodology:

-

Apparatus: The test is conducted in an operant chamber equipped with a lever and a device for delivering a food reward and a mild foot shock.

-

Training: Animals (typically rats) are trained to press a lever for a food reward.

-

Conflict Introduction: Once the lever-pressing behavior is stable, a conflict is introduced where lever presses are intermittently paired with a mild, unavoidable foot shock. This punishment suppresses the rate of lever pressing.

-

Drug Testing: Animals are administered either vehicle or this compound before being placed in the operant chamber.

-

Data Collection: The number of lever presses during the conflict periods is recorded.

-

Data Analysis: Anxiolytic compounds, like this compound, are expected to increase the rate of punished responding (i.e., increase the number of lever presses despite the foot shocks). The minimal effective dose that produces a significant increase in punished responding is determined.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of CGS 20625: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 20625 is a novel pyrazolopyridine derivative that exhibits potent and selective pharmacological activity as a partial agonist at the central benzodiazepine receptor, a modulatory site on the γ-aminobutyric acid type A (GABA-A) receptor complex. This document provides an in-depth technical overview of the pharmacological profile of this compound, encompassing its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies for key behavioral and electrophysiological assays are provided, along with visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound, chemically identified as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one, is a non-benzodiazepine anxiolytic agent.[1] It demonstrates a distinct pharmacological profile characterized by significant anxiolytic and anticonvulsant properties without the pronounced sedative and muscle relaxant side effects commonly associated with classical benzodiazepines like diazepam.[1][2] Its unique profile suggests a potential therapeutic advantage in the treatment of anxiety and seizure disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator of the GABA-A receptor.[2][3] It binds with high affinity to the central benzodiazepine receptor site on the GABA-A receptor complex, enhancing the neuroinhibitory effects of GABA.[1][4][5] This potentiation of GABAergic neurotransmission is achieved by increasing the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for neurons to fire, resulting in a generalized inhibitory effect on the central nervous system.

Signaling Pathway Diagram

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

CGS 20625: An In-Depth Technical Guide on its Effects on GABAergic Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 20625 is a potent and selective partial agonist for the central benzodiazepine receptor, demonstrating significant modulatory effects on GABAergic transmission. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with γ-aminobutyric acid type A (GABAA) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The GABAA receptor, a ligand-gated ion channel, is the primary target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids. These compounds modulate the receptor's function, typically by enhancing the effect of GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

This compound, a pyrazolopyridine derivative, has been identified as a non-benzodiazepine partial agonist at the benzodiazepine binding site of the GABAA receptor. Its unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects with minimal sedation, makes it a compound of significant interest in neuroscience research and drug development. This guide aims to provide a detailed technical resource on the effects of this compound on GABAergic transmission.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy in modulating GABAergic function.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Receptor/System | Reference |

| IC50 | 1.3 nM | Central Benzodiazepine Receptor ([3H]-flunitrazepam binding) | [1] |

| EC50 | 11.2 µM | GABA-induced chloride currents (α1β2γ2S GABAA receptors in Xenopus oocytes) | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Parameter | Value | Species | Reference |

| Pentylenetetrazol-induced seizures | ED50 | 0.7 mg/kg (p.o.) | Rat | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on GABAergic transmission primarily through positive allosteric modulation of the GABAA receptor. It binds to the benzodiazepine site, a specific allosteric site on the receptor complex, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl-) channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus potentiating the inhibitory effect of GABA.

This compound Signaling Pathway at the GABA_A Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on GABAergic transmission.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the central benzodiazepine receptor using [3H]-flunitrazepam as the radioligand.

Workflow for a Radioligand Binding Assay.

Protocol Details:

-

Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged and washed to obtain a crude membrane preparation. The final pellet is resuspended in fresh buffer.

-

Binding Reaction: A fixed concentration of [3H]-flunitrazepam (e.g., 1 nM) is incubated with the membrane preparation in the presence of a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (IC50) is determined by non-linear regression analysis of the competition curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general procedure for expressing GABAA receptors in Xenopus laevis oocytes and recording GABA-evoked currents to assess the modulatory effects of this compound.

Workflow for Two-Electrode Voltage Clamp in Xenopus Oocytes.

Protocol Details:

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. A solution containing the cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, and γ2S) is injected into the oocytes.

-

Incubation: The injected oocytes are incubated in a suitable medium for 2-7 days to allow for the expression and assembly of functional GABAA receptors in the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).

-

Drug Application: GABA is applied to the oocyte to evoke a chloride current. Once a stable baseline response to GABA is established, this compound is co-applied with GABA at various concentrations to determine its modulatory effect.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. A concentration-response curve is generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a standard in vivo model to assess the anticonvulsant activity of a compound.

Protocol Details:

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley) are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle solution.

-

Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazol (PTZ) is administered (e.g., subcutaneously or intraperitoneally).

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures (e.g., clonic and/or tonic-clonic seizures). The latency to the first seizure and the duration of seizures can also be recorded.

-

Data Analysis: The percentage of animals protected from seizures at each dose of this compound is determined. The ED50 (the dose that protects 50% of the animals from seizures) is calculated using probit analysis.

Conclusion

This compound is a potent positive allosteric modulator of the GABAA receptor with a distinct pharmacological profile. Its high affinity for the benzodiazepine receptor and its efficacy in potentiating GABA-induced chloride currents translate to significant anticonvulsant and anxiolytic effects in vivo, with a notable lack of sedative side effects at effective doses. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel modulators of GABAergic transmission. Further research into the subunit selectivity and the precise molecular determinants of its partial agonist activity will be crucial for the development of next-generation therapeutics targeting the GABAergic system.

References

An In-depth Technical Guide on the In Vivo Anxiolytic Effects of CGS 20625 in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anxiolytic properties of CGS 20625, a nonbenzodiazepine pyrazolopyridine, in rodent models. It details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes relevant pathways and workflows.

Introduction and Mechanism of Action

This compound (2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one) is a potent and selective ligand for the central benzodiazepine receptor (BZR), exhibiting a high affinity with an IC50 value of 1.3 nM.[1][2] Unlike classical benzodiazepines, this compound is structurally distinct and is classified as a nonbenzodiazepine anxiolytic.[3][4] Its pharmacological profile is indicative of a partial agonist or a mixed agonist/antagonist at the BZR.[1]

The primary mechanism of action for this compound involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] By binding to the benzodiazepine site on the GABA-A receptor complex, this compound enhances the effect of GABA, the principal inhibitory neurotransmitter in the brain.[5] This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as an anxiolytic effect. This compound shows a particular potency for GABA-A receptors containing the γ1 subunit, which are expressed at high levels in the central amygdala, a brain region critically involved in anxiety.[3][4]

Quantitative Data on Anxiolytic and Related Effects

This compound has demonstrated significant anxiolytic and anticonvulsant properties in various rodent models, importantly, without the sedative and muscle relaxant side effects commonly associated with full benzodiazepine agonists like diazepam.[1]

| Parameter | This compound | Diazepam (for comparison) | Test Model/Assay | Species | Reference |

| Benzodiazepine Receptor Binding (IC50) | 1.3 nM | - | In vitro | - | [1][2] |

| Anxiolytic Effect (MED, p.o.) | 0.3 mg/kg | 3.0 mg/kg | Cook-Davidson Conflict Paradigm | Rat | [1] |

| Anticonvulsant Effect (ED50, p.o.) | 0.7 mg/kg | - | Pentylenetetrazol-induced seizures | Rat | [1][2] |

| Pentylenetetrazol Cue Block (ED50, p.o.) | 1.7 mg/kg | - | Drug Discrimination | Rat | [1] |

| Sedation/Motor Impairment | No effect up to 100 mg/kg (Rotorod) & 300 mg/kg (Locomotor) | Dose-dependent impairment | Rotorod, Locomotor Activity | Rat | [1] |

| Ethanol Potentiation | No effect | Potentiates ethanol effects | Behavioral paradigms | Rat | [1] |

MED: Minimal Effective Dose; ED50: Effective Dose, 50%; IC50: Inhibitory Concentration, 50%; p.o.: Per os (oral administration)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common behavioral assays used to evaluate the anxiolytic effects of compounds like this compound.

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8][9] Anxiolytic compounds increase the exploration of the open arms.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[8]

-

Subjects: Adult male rats (e.g., Wistar strain) or mice.[6]

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes before the trial to minimize novelty-induced stress.[6]

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before testing.

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-10 minute session.[6][7]

-

Data Collection: An overhead video camera and tracking software are used to record the animal's movements.[6] Key parameters measured include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.[8] The apparatus is cleaned thoroughly between trials.[6]

-

This operant conditioning paradigm assesses anxiety by measuring the suppression of a reward-seeking behavior by a punishment (e.g., mild foot shock). Anxiolytics reduce this suppression, increasing the rate of punished responses.

-

Apparatus: An operant chamber equipped with levers, a food dispenser, and a grid floor for delivering foot shocks.

-

Subjects: Adult male rats.

-

Procedure:

-

Training: Animals are first trained to press a lever for a food reward on a variable interval schedule.

-

Conflict Introduction: A second, "conflict" or "punishment" period is introduced, signaled by a specific cue (e.g., a tone). During this period, every lever press is rewarded with food but also punished with a mild foot shock.

-

Drug Administration: this compound or vehicle is administered prior to the test session.

-

Testing: The number of unpunished responses (during the non-cued period) and punished responses (during the cued period) are recorded.

-

Analysis: A selective increase in the number of punished responses, without a significant change in unpunished responding, indicates an anxiolytic effect.[1]

-

Conclusion

The preclinical data strongly support the characterization of this compound as a potent, non-sedating anxiolytic agent in rodents. Its mechanism as a partial agonist at the benzodiazepine site of the GABA-A receptor provides a clear rationale for its observed effects.[1][3] The compound's efficacy in established models of anxiety, such as the conflict test, coupled with its favorable side effect profile (lack of sedation and motor impairment), distinguishes it from classical benzodiazepines and highlights its potential as a therapeutic candidate.[1] Further research would be necessary to translate these promising preclinical findings to clinical applications.

References

- 1. This compound, a novel pyrazolopyridine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. CGS-20625 - Wikipedia [en.wikipedia.org]

- 5. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 9. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 20625: A Technical Guide to its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 20625 is a novel pyrazolopyridine derivative that has demonstrated significant potential as an anticonvulsant agent. This technical guide provides an in-depth overview of the core anticonvulsant properties of this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The compound acts as a potent and selective partial agonist at the central benzodiazepine receptor, exhibiting a distinct pharmacological profile that separates it from classical benzodiazepines. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows to support further research and development in the field of epilepsy treatment.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. This compound, chemically described as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one, emerged as a promising candidate due to its potent interaction with the benzodiazepine receptor, a key target in the modulation of neuronal excitability. This guide will delve into the technical details of its anticonvulsant effects, providing a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its anticonvulsant effects primarily through its interaction with the central benzodiazepine receptor (BZR), which is an allosteric modulatory site on the GABA-A receptor complex. Unlike full agonists like diazepam, this compound is characterized as a partial agonist or a mixed agonist/antagonist.[1]

Benzodiazepine Receptor Binding

This compound is a potent and selective ligand for the central benzodiazepine receptor, with an IC50 value of 1.3 nM for inhibiting the binding of [3H]-flunitrazepam.[1] Its affinity for other neurotransmitter receptors is negligible, indicating a high degree of selectivity.

GABA-A Receptor Modulation

As a partial agonist, this compound enhances the effect of GABA at the GABA-A receptor, but to a lesser degree than full agonists. This is reflected in its gamma-aminobutyric acid (GABA) ratio of 0.9.[1] The GABA ratio is a measure of the extent to which a compound can potentiate GABA-induced chloride ion influx. A ratio of less than 1 is indicative of partial agonism. Furthermore, this compound was found to increase t-[35S]butylbicyclophosphorothionate ([35S]TBPS) binding by 20% in vitro, a characteristic that aligns with its profile as a partial agonist or mixed agonist/antagonist.[1]

dot

Caption: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anticonvulsant and receptor binding properties of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Description |

| IC50 (BZR) | 1.3 nM | Concentration of this compound that inhibits 50% of [3H]-flunitrazepam binding to the central benzodiazepine receptor. |

| GABA Ratio | 0.9 | A measure of the potentiation of GABA-induced chloride currents, indicative of partial agonism. |

| [35S]TBPS Binding | 20% Increase | This compound increases the binding of [35S]TBPS, a ligand for the convulsant site on the GABA-A receptor. |

Table 2: In Vivo Anticonvulsant Efficacy

| Seizure Model | ED50 | Notes |

| Pentylenetetrazol (PTZ)-induced seizures | 0.7 mg/kg p.o. | Highly efficacious in preventing seizures induced by the GABA-A antagonist PTZ. |

| Picrotoxin-induced seizures | Less efficacious | No clear dose-response relationship observed. |

| Strychnine-induced convulsions | No effect | Ineffective at doses up to 300 mg/kg p.o. |

| Electroshock-induced convulsions | No effect | Ineffective at doses up to 300 mg/kg p.o. |

Table 3: Behavioral Profile

| Test | Minimal Effective Dose | Comparison with Diazepam |

| Cook-Davidson Conflict Paradigm | 0.3 mg/kg p.o. | More potent than diazepam (3.0 mg/kg p.o.). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Benzodiazepine Receptor Binding Assay

dot

Caption: Workflow for the benzodiazepine receptor binding assay.

Protocol:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes.

-

The resulting pellet (P2 fraction) is resuspended in fresh buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-flunitrazepam (e.g., 1 nM) in the presence of varying concentrations of this compound or vehicle.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 1 µM diazepam).

-

The incubation is carried out at 0-4°C for 60-90 minutes.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

dot

Caption: Experimental workflow for the PTZ-induced seizure model.

Protocol:

-

Animals: Male Wistar rats weighing between 150-200g are typically used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses. The vehicle control is administered in the same manner. The pretreatment time (time between drug and PTZ administration) is typically 30-60 minutes.

-

Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously (s.c.).

-

Observation: Animals are placed in individual observation cages and observed for 30 minutes for the presence of generalized tonic-clonic seizures, characterized by loss of righting reflex and tonic hindlimb extension.

-

Data Analysis: The number of animals in each dose group protected from seizures is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Cook-Davidson Conflict Paradigm

This paradigm is a type of operant conditioning procedure used to assess the anxiolytic potential of drugs.

Protocol:

-

Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild electric shocks.

-

Training:

-

Rats are first trained to press a lever to receive a food reward on a variable-interval (VI) schedule. This establishes a stable baseline of responding.

-

Once the behavior is established, a conflict component is introduced. This is typically signaled by an auditory or visual cue.

-

-

Conflict Session:

-

During the conflict component, each lever press is rewarded with food but is also accompanied by a mild electric shock to the feet.

-

This creates a conflict between the motivation to obtain food and the aversion to the shock, leading to a suppression of lever pressing.

-

-

Drug Testing:

-

This compound or a vehicle is administered to the trained animals before the conflict session.

-

Anxiolytic compounds are expected to increase the number of lever presses during the conflict period, indicating a reduction in the suppressive effect of the punishment.

-

Discussion

The preclinical data for this compound strongly indicate its potential as an anticonvulsant. Its high potency and selectivity for the benzodiazepine receptor, coupled with its partial agonist profile, suggest a mechanism that could offer a favorable therapeutic window, potentially with a reduced liability for sedation and muscle relaxation compared to full benzodiazepine agonists.[1] The lack of efficacy against strychnine and electroshock-induced seizures suggests a specific mechanism of action related to the GABA-A receptor complex, rather than a non-specific depression of the central nervous system.

The anxiolytic-like effects observed in the Cook-Davidson conflict paradigm at doses lower than those required for anticonvulsant activity are consistent with the known pharmacology of benzodiazepine receptor modulators. This dual activity could be beneficial in the treatment of epilepsy, as anxiety is a common comorbidity.

Conclusion

This compound is a potent anticonvulsant with a well-defined mechanism of action as a partial agonist at the central benzodiazepine receptor. Its preclinical profile demonstrates efficacy in a chemically-induced seizure model and suggests a potential for a favorable side-effect profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and similar compounds in the treatment of epilepsy and related neurological disorders.

References

Methodological & Application

CGS 20625 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and handling of CGS 20625, a potent and selective partial agonist for the central benzodiazepine receptor. The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.

Solubility of this compound

The solubility of this compound has been evaluated in various common laboratory solvents. While specific quantitative data is not extensively published, the following table summarizes the available information and provides qualitative assessments based on the properties of the compound and general laboratory experience.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mM | DMSO is a recommended solvent for creating stock solutions. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.[1][2] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO. |

| Ethanol | Sparingly Soluble | Not Determined | Lower alcohols may be used for preparing working solutions, but solubility may be limited. It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute with ethanol. |

| Water | Insoluble | Not Determined | This compound is poorly soluble in aqueous solutions. For biological assays, it is common practice to dilute a concentrated DMSO stock solution into the aqueous buffer or media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not Determined | Similar to water, this compound has very low solubility in PBS. Dilution from a DMSO stock is the recommended method for preparing working solutions in PBS. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (Molecular Weight: 321.38 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh out 3.21 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Cap the tube or vial securely and vortex the solution for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to 6 months; at -20°C, it is recommended to use it within 1 month. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single-use is recommended.

Preparation of Working Solutions

This protocol outlines the preparation of a 10 µM working solution from a 10 mM DMSO stock.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

-

Sterile microcentrifuge tubes or multi-well plates

-

Pipettes

Procedure:

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution to achieve the desired final concentration. For a 10 µM working solution, a 1:1000 dilution is required.

-

Example Dilution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution. In this example, the final DMSO concentration is 0.1%. It is crucial to have a vehicle control in your experiments with the same final concentration of DMSO.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the stability of this compound in aqueous solutions over time has not been fully characterized.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the GABA-A receptor.[3] The binding of GABA to the GABA-A receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This inhibitory effect is central to its anxiolytic and anticonvulsant properties.

Caption: this compound enhances GABA-A receptor signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based assay.

Caption: A typical workflow for in vitro studies of this compound.

References

Preparing CGS 20625 Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 20625 is a potent and selective partial agonist for the central benzodiazepine receptor, making it a valuable tool for in vitro studies of the GABAergic system and related neurological pathways.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols and application notes for the preparation of this compound stock solutions, tailored for use in various in vitro experimental setups.

Chemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research.

| Property | Value |

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 309.37 g/mol |

| Appearance | Solid powder |

| Storage of Solid | Store at -20°C for long-term storage. |

| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |

Preparing a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound due to its broad solvency for organic compounds.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: Sonicator

Protocol:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.094 mg of this compound.

-

Adding the Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO.

-

Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, brief sonication in a water bath may be used to facilitate dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations:

-

Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity or off-target effects. The final DMSO concentration should typically be below 0.5%, with 0.1% being ideal for most cell-based assays.

-

Serial Dilutions: Perform serial dilutions of the stock solution in your assay medium to achieve the desired final working concentrations.

-

Solubility in Aqueous Solutions: Be aware that this compound may have limited solubility in aqueous solutions. Prepare working solutions immediately before use and ensure they are well-mixed.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway in the Context of GABAergic Neurotransmission

This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential (IPSP).

Caption: this compound enhances GABA-A receptor signaling.

Application: In Vitro GABA-A Receptor Assays

This compound is frequently utilized in in vitro assays to characterize its interaction with the GABA-A receptor and to study the functional consequences of this interaction.

Example Assay: Electrophysiology in Xenopus Oocytes

Xenopus oocytes expressing specific GABA-A receptor subunits are a common model system to study the effects of compounds like this compound on ion channel function.

Experimental Protocol Outline:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

Two-Electrode Voltage Clamp (TEVC): After 2-4 days of expression, perform TEVC recordings to measure GABA-induced currents.

-

Application of this compound: Perfuse the oocytes with a solution containing a sub-maximal concentration of GABA to establish a baseline current.

-